molecular formula C16H21F3N2O2 B1404744 Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate CAS No. 1308645-62-6

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

Cat. No.: B1404744
CAS No.: 1308645-62-6
M. Wt: 330.34 g/mol
InChI Key: PCJGLZNARMGWCW-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a pyridine ring substituted with a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-methyl-6-(trifluoromethyl)benzaldehyde and an appropriate amine under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a cyclization reaction, often starting from a suitable precursor such as a 1,5-diamine.

    Coupling Reaction: The pyridine and piperidine rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate exerts its effects depends on its application:

    Pharmacological Action: In medicinal chemistry, it may act by binding to specific receptors or enzymes in the central nervous system, modulating their activity.

    Agrochemical Action: As a pesticide, it could inhibit key enzymes or disrupt cellular processes in pests.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 1-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-3-23-15(22)13-5-4-8-21(10-13)9-12-6-7-14(16(17,18)19)20-11(12)2/h6-7,13H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGLZNARMGWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(N=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

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